Cas no 1783497-01-7 (2-(3-Ethyloxetan-3-yl)acetonitrile)

2-(3-Ethyloxetan-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(3-ethyloxetan-3-yl)acetonitrile
- E73080
- 2-(3-Ethyloxetan-3-yl)acetonitrile
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- MDL: MFCD28654220
- インチ: 1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3
- InChIKey: NZYPKGQJEQXRAO-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC#N)(CC)C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 140
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 33
2-(3-Ethyloxetan-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317771-10g |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95% | 10g |
$2269.0 | 2023-09-05 | |
Enamine | EN300-317771-0.25g |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 0.25g |
$216.0 | 2025-03-19 | |
Enamine | EN300-317771-0.5g |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 0.5g |
$407.0 | 2025-03-19 | |
Enamine | EN300-317771-100mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 100mg |
$152.0 | 2022-10-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0044-1G |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95% | 1g |
¥ 3,201.00 | 2023-04-14 | |
Enamine | EN300-317771-10000mg |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95.0% | 10g |
$2269.0 | 2022-10-09 | |
A2B Chem LLC | AW33739-100mg |
2-(3-Ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95% | 100mg |
$195.00 | 2024-04-20 | |
A2B Chem LLC | AW33739-250mg |
2-(3-Ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95% | 250mg |
$263.00 | 2024-04-20 | |
Aaron | AR01BWEV-10g |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95% | 10g |
$3145.00 | 2023-12-14 | |
Aaron | AR01BWEV-1g |
2-(3-ethyloxetan-3-yl)acetonitrile |
1783497-01-7 | 95% | 1g |
$751.00 | 2025-02-09 |
2-(3-Ethyloxetan-3-yl)acetonitrile 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-(3-Ethyloxetan-3-yl)acetonitrileに関する追加情報
2-(3-Ethyloxetan-3-yl)acetonitrile: A Comprehensive Overview
The compound 2-(3-Ethyloxetan-3-yl)acetonitrile (CAS No. 1783497-01-7) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetonitriles, which are widely used as solvents and intermediates in organic synthesis. The oxetane ring, a four-membered cyclic ether, adds unique properties to this molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of oxetane-containing compounds in drug design due to their ability to modulate pharmacokinetic properties such as solubility and permeability. The ethyloxetane moiety in this compound contributes to its hydrophobicity, which is a desirable trait in many medicinal chemistry applications. Researchers have explored the use of this compound as a building block for constructing bioactive molecules with improved drug-like properties.
The synthesis of 2-(3-Ethyloxetan-3-yl)acetonitrile involves a multi-step process that typically begins with the preparation of the oxetane ring. One common approach is the ring-opening polymerization of epoxides followed by functionalization to introduce the acetonitrile group. This method ensures high purity and structural integrity, which are critical for downstream applications. Advanced techniques such as microwave-assisted synthesis have also been employed to optimize reaction conditions and improve yield.
In terms of applications, this compound has shown promise in the field of materials science. Its ability to form stable covalent bonds makes it a valuable precursor for synthesizing advanced polymers and materials with tailored mechanical properties. For instance, recent research has demonstrated its use in the development of biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The acetonitrile group in this molecule plays a crucial role in its reactivity and functionality. It acts as an electron-withdrawing group, enhancing the electrophilic character of adjacent atoms and facilitating various nucleophilic substitution reactions. This property has been exploited in the synthesis of complex organic molecules, including those with intricate stereochemistry.
From an environmental perspective, the synthesis and application of 2-(3-Ethyloxetan-3-yl)acetonitrile have been optimized to minimize ecological impact. Green chemistry principles, such as atom economy and solvent-free reactions, have been integrated into its production processes. These efforts align with global sustainability goals and highlight the compound's role in promoting eco-friendly chemical practices.
In conclusion, 2-(3-Ethyloxetan-3-yl)acetonitrile (CAS No. 1783497-01-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in modern chemical innovation.
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